4-Cyclohexyl-2-methylaniline
Description
4-Cyclohexyl-2-methylaniline (CAS: 6358-95-8) is a substituted aniline derivative with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . Its structure features a cyclohexyl group attached to the para position of the aromatic ring and a methyl group at the ortho position relative to the amine (-NH₂) group. This compound is of interest in organic synthesis, particularly in the development of dyes, agrochemicals, and pharmaceutical intermediates due to its electron-rich aromatic system and steric bulk from the cyclohexyl substituent .
Properties
IUPAC Name |
4-cyclohexyl-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMYAIGAJWJBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628818 | |
| Record name | 4-Cyclohexyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-95-8 | |
| Record name | 4-Cyclohexyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexyl-substituted amines.
Substitution: The compound can participate in electrophilic substitution reactions, where the aniline ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as bromine or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Cyclohexyl-substituted amines.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
4-Cyclohexyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Reactivity :
- This compound exhibits steric hindrance from the bulky cyclohexyl group, which may slow electrophilic substitution reactions compared to 4-Methoxy-2-methylaniline , where the methoxy group enhances ring activation .
- The ethoxy and hexyloxy chains in 4-(2-Cyclohexylethoxy)-2-methylaniline and 4-Hexyloxyaniline increase hydrophobicity, making these compounds more suitable for applications requiring lipid solubility, such as surfactant design .
Dimeric vs. Monomeric Structures: The dimeric 4,4′-Cyclohexane-1,1-diylbis(2-methylaniline) provides two reactive amine sites, enabling its use as a crosslinker in polymer chemistry, unlike the monomeric analogs .
Positional Isomerism :
- 2-(Cyclohexylmethoxy)-5-methylaniline differs from the parent compound in substituent placement (meta vs. para), which alters electronic distribution and may influence regioselectivity in further synthetic modifications .
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